(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid
CAS No.:
Cat. No.: VC13414209
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2-[4-[(dimethylamino)methyl]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C10H20N2O2/c1-11(2)7-9-3-5-12(6-4-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | YVQXQXSCZKMKGL-UHFFFAOYSA-N |
| SMILES | CN(C)CC1CCN(CC1)CC(=O)O |
| Canonical SMILES | CN(C)CC1CCN(CC1)CC(=O)O |
Introduction
(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a chemical compound with the molecular formula C10H20N2O2 and a molar mass of 200.28 g/mol . It is classified as a research chemical and building block, often used in the synthesis of more complex molecules. Despite its specific applications not being widely documented, its structure suggests potential utility in pharmaceutical or biochemical research due to the presence of both a piperidine ring and an acetic acid moiety.
Synthesis and Preparation
While specific synthesis methods for (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid are not detailed in the available literature, compounds with similar structures often involve reactions such as alkylation or acylation of piperidine derivatives. For instance, the synthesis of related compounds might involve the use of formaldehyde and dimethylamine in a Mannich reaction to introduce the dimethylaminomethyl group onto a piperidine ring .
Potential Applications
Given its structure, (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid could serve as a precursor or intermediate in the synthesis of pharmaceuticals or other biologically active compounds. The piperidine ring is a common motif in many drugs, and the presence of an acetic acid group allows for further modification through esterification or amidation reactions.
Research Findings and Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume